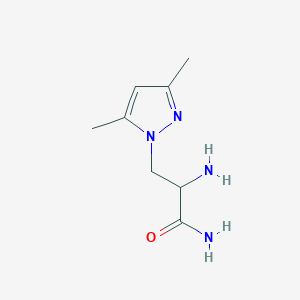

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Description

2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a pyrazole-containing organic compound characterized by a propanamide backbone with an amino group at the second carbon and a 3,5-dimethylpyrazole substituent at the third position. For instance, the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (C₈H₁₃N₃O) reveals an orthorhombic lattice (space group Fdd2) with unit cell dimensions a = 14.452 Å, b = 33.390 Å, and c = 7.435 Å . These studies highlight the role of hydrogen bonding in stabilizing the crystal lattice, a feature likely relevant to the target compound due to its amino group.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-amino-3-(3,5-dimethylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C8H14N4O/c1-5-3-6(2)12(11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13) |

InChI Key |

CAARTPUCDAITLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate amino acid derivative. One common method involves the use of 3,5-dimethyl-1H-pyrazole and 2-bromo-3-aminopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has found applications in several areas of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds:

†Calculated based on molecular formula.

‡Molar mass derived from CAS data (956916-12-4).

Functional Group Influence

- Amino Group (Target Compound): The presence of -NH₂ at C2 distinguishes the target compound from analogs like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

- For example, the Cl substituent in N-(4-amino-2-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide contributes to a molar mass of 292.76 g/mol, nearly double that of the non-halogenated analog .

- Nitro Group () : The nitro substituent in N-(2,5-dichlorophenyl)-2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)propanamide introduces strong electron-withdrawing effects, which may influence reactivity or binding interactions in biological systems .

Biological Activity

2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

- Molecular Formula : C8H14N4O

- Molecular Weight : 182.22 g/mol

- CAS Number : 1249337-92-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

- Cell Line Studies :

-

Mechanism of Action :

- The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with specific cellular pathways involved in tumor growth.

Table 1: Anticancer Activity of 2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Insights:

- Studies indicate that similar pyrazole compounds can reduce inflammatory markers in vitro and in vivo models.

- The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has shown potential in other areas:

- Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.